molecular formula C21H18O7 B2364334 methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate CAS No. 227094-78-2

methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No. B2364334
CAS RN: 227094-78-2
M. Wt: 382.368
InChI Key: SRMAWBNJPJCWAY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 481.5 g/mol . It has a topological polar surface area of 126 Ų and a complexity of 854 . The compound has one defined atom stereocenter .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 481.5 g/mol . It has a topological polar surface area of 126 Ų and a complexity of 854 . The compound has one defined atom stereocenter .

Scientific Research Applications

Pharmaceutical Research

This compound is part of a class of chemicals that are often explored for their potential therapeutic effects. Its structure suggests it could be useful in the synthesis of small molecule drugs due to the presence of the benzodioxin and chromen groups, which are common in pharmacologically active compounds. For instance, benzodioxin derivatives have been studied for their antibacterial properties .

Biofilm Inhibition

The related structures of this compound have shown promise in inhibiting bacterial biofilms. Biofilms are a major problem in medical and industrial settings because they can protect bacteria from antibiotics and cleaning agents. The compound’s efficacy against biofilms could lead to new ways to combat bacterial growth on surfaces .

Enzyme Inhibition

Compounds with a similar structure have been reported to exhibit moderate inhibition of enzymes such as cholinesterases and lipoxygenase . These enzymes are involved in various physiological processes, and their inhibition can be beneficial in treating diseases like Alzheimer’s or inflammatory conditions.

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Lipoxygenase enzymes are involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are mediators of inflammation.

Mode of Action

The compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes This means that it binds to these enzymes and reduces their activity

Result of Action

The compound has been found to have antibacterial activity, particularly against B. subtilis , where it inhibited bacterial biofilm growth by 60.04% . It was also the second most active compound against E. coli . .

properties

IUPAC Name

methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O7/c1-12(21(23)24-2)28-14-4-5-15-18(10-14)27-11-16(20(15)22)13-3-6-17-19(9-13)26-8-7-25-17/h3-6,9-12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMAWBNJPJCWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate

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